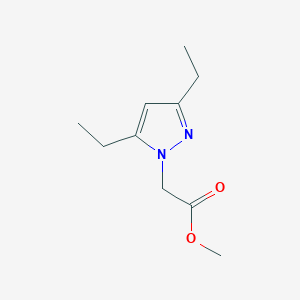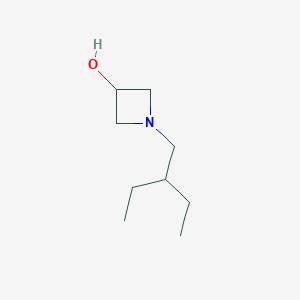
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride
Overview
Description
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound utilized in scientific research. Its applications range from drug development to organic synthesis due to its unique properties. It has a molecular weight of 245.82 .
Molecular Structure Analysis
The InChI code for Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H . This indicates that the compound has a cyclohexyl group, a thiophen-3-yl group, and a methanamine group, all connected together, along with a hydrochloride group. Physical And Chemical Properties Analysis
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a powder at room temperature . The compound is stable under normal shipping and handling conditions .Scientific Research Applications
Catalysis and Chemical Transformations
Selective Hydroxylation of Alkanes
Research on diiron(III) complexes with tridentate 3N ligands, including similar chemical structures, has shown efficiency in the selective hydroxylation of alkanes. These complexes serve as functional models for methane monooxygenases, illustrating the potential for specific chemical transformations, including cyclohexane hydroxylation, demonstrating significant total turnover numbers and alcohol selectivity (Sankaralingam & Palaniandavar, 2014).
Materials Science
Luminescence Sensitization
Studies involving thiophenyl-derivatized nitrobenzoato antennas have evaluated their effectiveness in sensitizing Eu(III) and Tb(III) luminescence. These findings suggest applications in materials science, particularly in developing new luminescent materials, which can be used in various technologies including organic light-emitting diodes (OLEDs) and sensors (Viswanathan & Bettencourt-Dias, 2006).
Biological Applications
Antiosteoclast Activity
The synthesis of derivatives containing (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity. Such findings indicate potential applications in medical research, particularly in treating conditions affecting bone density and health (G. S. Reddy et al., 2012).
Learning and Memory Facilitation in Mice
A study on the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) and its effects on learning and memory in mice demonstrated facilitation in these cognitive processes. This highlights the compound's potential in neurological research and understanding cognitive function (Jiang Jing-ai, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
cyclohexyl(thiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h6-9,11H,1-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQUYAZSNJXORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)





![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)



